molecular formula C14H12FNO3 B11805838 1-(4-Fluorophenethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid

1-(4-Fluorophenethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Cat. No.: B11805838
M. Wt: 261.25 g/mol
InChI Key: KLFXUIZSXRPYIP-UHFFFAOYSA-N
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Description

1-(4-Fluorophenethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a compound that belongs to the class of heterocyclic organic compounds It features a pyridine ring fused with a carboxylic acid group and a fluorophenethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorophenethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the 4-fluorophenethylamine, which is then reacted with a suitable pyridine derivative under controlled conditions to form the desired product. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Industrial methods also focus on minimizing waste and optimizing the use of raw materials to enhance sustainability.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced analogs.

    Substitution: The fluorophenethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and organometallic compounds are employed under specific conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

1-(4-Fluorophenethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets. The fluorophenethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-Fluorophenylboronic acid: Shares the fluorophenyl group but differs in its boronic acid functionality.

    4-Fluorophenethyl alcohol: Similar in structure but lacks the pyridine and carboxylic acid groups.

    Phenethylamine derivatives: Compounds with similar phenethyl groups but different functional groups and biological activities.

Uniqueness

1-(4-Fluorophenethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid is unique due to its combination of a fluorophenethyl group with a pyridine ring and carboxylic acid functionality. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable compound for research and development.

Properties

Molecular Formula

C14H12FNO3

Molecular Weight

261.25 g/mol

IUPAC Name

1-[2-(4-fluorophenyl)ethyl]-2-oxopyridine-3-carboxylic acid

InChI

InChI=1S/C14H12FNO3/c15-11-5-3-10(4-6-11)7-9-16-8-1-2-12(13(16)17)14(18)19/h1-6,8H,7,9H2,(H,18,19)

InChI Key

KLFXUIZSXRPYIP-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C(=O)C(=C1)C(=O)O)CCC2=CC=C(C=C2)F

Origin of Product

United States

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